Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride
CAS No.:
Cat. No.: VC20520617
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride -](/images/structure/VC20520617.png)
Specification
Molecular Formula | C8H14ClNO2 |
---|---|
Molecular Weight | 191.65 g/mol |
IUPAC Name | methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-2-6(3-8)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
Standard InChI Key | JIZQWSGJNQPEKM-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C12CC(C1)CNC2.Cl |
Introduction
Structural and Nomenclature Analysis
The core structure of methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride consists of a bicyclo[3.1.1]heptane system, where the nitrogen atom occupies the 3-position of the bridge. The 1-position is substituted with a methyl carboxylate group, while the hydrochloride counterion stabilizes the protonated amine (Figure 1) . The bicyclo[3.1.1]heptane framework imposes significant ring strain, contributing to the compound’s reactivity and conformational rigidity.
Figure 1: Structural representation of methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride. The bicyclic system is highlighted in blue, with the nitrogen atom (3-position) and carboxylate group (1-position) labeled .
Nomenclature follows IUPAC rules, with the bicyclo descriptor reflecting the bridge lengths (3, 1, and 1 carbon atoms). The "aza" prefix denotes nitrogen substitution, while "hydrochloride" specifies the salt form. A related isomer, methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride (CAS 1389264-36-1), differs in the carboxylate group’s position but shares the same molecular formula and weight .
Synthetic Methodologies
Diastereoselective Strecker Reaction
The synthesis begins with methyl 3-oxocyclobutanecarboxylate (6), a commercially available precursor. A modified Strecker reaction with benzylamine and trimethylsilyl cyanide (TMSCN) yields aminonitrile 7 with moderate diastereoselectivity (dr = 2:1) . Chromatographic purification and trituration with isopropanol enhance diastereomeric ratio to 92:8, achieving 64% yield on a 366 g scale .
Partial Hydrolysis and Cyclization
Aminonitrile 7 undergoes partial hydrolysis in trifluoroacetic acid (TFA) and sulfuric acid to form amide 1 (98% yield) . Subsequent treatment with potassium tert-butoxide in tetrahydrofuran (THF) induces intramolecular cyclization, yielding bicyclic imide 8·HCl (84% yield) . Catalytic hydrogenolysis of 8·HCl over palladium on carbon (Pd/C) removes benzyl groups, furnishing the final product 2·HCl (91% yield) .
Scalability and Purification
This route demonstrates scalability:
Purification leverages recrystallization and column chromatography, ensuring >97% purity .
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight (g/mol) | 191.65 | |
Physical form | Solid | |
Purity | ≥97% | |
Storage conditions | Refrigerator (2–8°C) |
Key spectral data (IR, NMR) remain unpublished, but analogous bicycloheptane derivatives exhibit characteristic carbonyl stretches (~1700 cm) and deshielded bridgehead proton resonances (δ 3.5–4.5 ppm) .
Applications in Drug Discovery
Piperidine Isosterism
The compound’s rigid bicyclic framework mimics piperidine’s geometry, offering improved metabolic stability and binding affinity. This isostere has been incorporated into kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
PROTACs and Thalidomide Analogs
As a cereblon E3 ligase ligand, the bicycloheptane core enables construction of PROTACs for targeted protein degradation. Gram-scale synthesis of thalidomide analogs highlights its utility in oncology .
Building Block Diversity
Monoprotected diamines (e.g., 3 and 4) derived from 2·HCl serve as intermediates for:
Hazard Statement | Precautionary Measure |
---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE |
H315 (Skin irritation) | Wear gloves and lab coat |
H319 (Eye irritation) | Use safety goggles |
H335 (Respiratory irritation) | Use fume hood |
Storage at 2–8°C in airtight containers is recommended . Disposal should comply with local regulations for halogenated organics.
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